Tetraphenylcyclopentadienone
Overview
Description
Tetraphenylcyclopentadienone, also known as tetracyclone, is a compound with a cyclopentadienone core and four phenyl groups attached to it. This compound is of interest due to its unique structure and reactivity, which allows it to participate in various chemical reactions and serve as a precursor for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of tetraphenylcyclopentadienone and its derivatives has been explored in several studies. A convenient route for its reduction to tetraphenylcyclopentadiene involves heating with hydrazine hydrate and hydrazine dihydrochloride . Additionally, the synthesis of related compounds, such as tetramethyl(alkyl or aryl)cyclopentadienes, has been reported, which further extends the range of pentasubstituted cyclopentadienyl compounds available for research and application in catalysis .
Molecular Structure Analysis
The molecular structure of tetraphenylcyclopentadienone derivatives has been elucidated using X-ray crystallography. For instance, the structures of certain derivatives have been established, revealing details such as the barriers to rotation of substituent groups and the conformation of peripheral phenyl substituents . These structural insights are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Tetraphenylcyclopentadienone undergoes various chemical reactions, including photoreactions and electrochemical reductions and oxidations. Photoreaction studies have shown that tetraphenylcyclopentadienone can cyclize to form phenanthrene derivatives upon irradiation with ultraviolet light . Electrochemical studies have investigated the reduction and oxidation behavior of tetracyclone, proposing mechanisms for these processes and exploring the effects of substitution on the stability of the resulting anion radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraphenylcyclopentadienone are influenced by its molecular structure and the nature of its substituents. For example, the introduction of pentafluorophenyl groups leads to hindered rotations, as studied by variable-temperature NMR . The electrochemical properties, such as redox behavior, are also significantly affected by the substituents, as demonstrated by the large bathochromic shift of visible absorptions and the amphoteric redox properties of tetra(2-thienyl)cyclopentadienone compared to tetracyclone .
Scientific Research Applications
Electrochemical Properties
- Electrochemical Reduction and Oxidation : Tetraphenylcyclopentadienone has been studied for its electroreduction behavior in acetonitrile, revealing insights into the mechanism of electroreduction in the presence and absence of protons and the stability of anion radicals (Özyörük et al., 1987). Additionally, its electrooxidative behavior has been analyzed, showing its potential to yield α-pyrones from an oxygen insertion reaction (Iniesta et al., 2006).
Materials Science
- Nanoscale Electronics and Polymers : Its low HOMO-LUMO gap makes it valuable in conducting polymers for nanoscale electronics. The UV-vis spectra of tetraphenylcyclopentadienone and its derivatives have been explored to predict band gaps in oligomers and polymers built from these materials (Potter & Hughes, 2008).
Organic Synthesis
- Synthesis of Derivatives : Research has been conducted on synthesizing derivatives of tetraphenylcyclopentadienone, such as 2,3,4,5-Tetra(2-thienyl)cyclopentadienone, which exhibit significant bathochromic shift and amphoteric redox properties (Kawase et al., 1994). The reduction of tetraphenylcyclopentadienone to other compounds like 1,2,3,4-tetraphenylcyclopentadiene has also been explored (Bandara et al., 1974).
Catalysis and Reactions
Supramolecular Chemistry and Catalysis : It has been used in forming fluorescent assemblies in aqueous media and as a catalyst in the synthesis of N-heterocyclic derivatives through C−H functionalization (Kataria et al., 2017).
Transfer Hydrogenation : Molybdenum tetraphenylcyclopentadienone complexes are effective in the transfer hydrogenation of various organic compounds under mild conditions, suggesting their potential use in organic synthesis (Wu et al., 2018).
Photophysical Properties
- Photophysical Research : The photophysical properties of tetraphenylcyclopentadienone derivatives, including absorption and emission spectra, are significant for applications in areas like solar cells and organic field-effect transistors (Orozco et al., 2020).
Safety And Hazards
Future Directions
Tetraphenylcyclopentadienone is a precursor to graphene-like molecules, such as coronene . It has been used in the synthesis of novel tetraphenylene derivatives with three-dimensional topology . Its extraordinary geometric characteristics and promising chiral properties have renewed the interest of synthetic chemists to explore new synthetic strategies .
properties
IUPAC Name |
2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPSDNOLCVGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060059 | |
Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylcyclopentadienone | |
CAS RN |
479-33-4 | |
Record name | 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylcyclopentadienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylcyclopentadienone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraphenylcyclopentadienone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraphenylcyclopentadienone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylcyclopentadienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraphenylcyclopentadienone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8CT23P8WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.